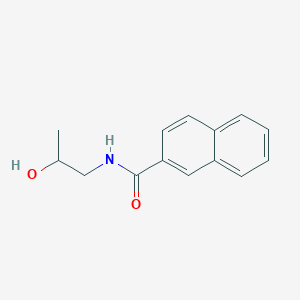
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide, also known as HX630, is a fluorescent dye that has been widely used in scientific research. It is a xanthene derivative that emits bright green fluorescence upon excitation with blue light. HX630 has been used as a fluorescent probe for various applications in biochemistry, cell biology, and medical research.
作用机制
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a hydrophobic molecule that can penetrate cell membranes and bind to hydrophobic regions of biomolecules such as proteins and lipids. Upon excitation with blue light, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide undergoes a photochemical reaction that results in the emission of green fluorescence. The emission wavelength of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to its microenvironment, such as pH, polarity, and viscosity. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used as a fluorescent probe to monitor the changes in the microenvironment of biomolecules in real-time.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a non-toxic fluorescent dye that does not affect the biochemical or physiological properties of biomolecules or cells. It has been shown to be stable under physiological conditions and does not interfere with cellular processes such as metabolism, proliferation, or differentiation. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a useful tool for studying the dynamics of biomolecules and cellular processes in living cells.
实验室实验的优点和局限性
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect low concentrations of biomolecules in complex mixtures. It is also easy to use and does not require any specialized equipment or expertise. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is compatible with various imaging techniques such as confocal microscopy, flow cytometry, and fluorescence spectroscopy.
However, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide also has some limitations for lab experiments. It is a hydrophobic molecule that can aggregate in aqueous solutions, leading to non-specific binding and quenching of fluorescence. Therefore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide should be used at low concentrations and in the presence of detergents or other solubilizing agents. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is sensitive to photobleaching, which can limit its usefulness for long-term imaging experiments.
未来方向
There are several future directions for the use of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in scientific research. One direction is to develop new derivatives of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide with improved solubility, stability, and sensitivity. Another direction is to use N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in combination with other fluorescent probes or imaging techniques to study complex cellular processes such as signaling pathways, gene expression, and protein interactions. Furthermore, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be used in combination with other techniques such as electrophysiology, optogenetics, and microfluidics to study the dynamics of cellular processes at high spatiotemporal resolution.
合成方法
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be synthesized by the reaction of 9H-xanthene-9-carboxylic acid with 2-amino-1-propanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide.
科学研究应用
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been widely used as a fluorescent probe for various applications in scientific research. It has been used to label proteins, peptides, nucleic acids, and lipids for fluorescence imaging and detection. N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has also been used as a sensor for pH, metal ions, and reactive oxygen species in biological systems. In addition, N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been used to study the dynamics of membrane fusion, endocytosis, and exocytosis in living cells.
属性
IUPAC Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11(19)10-18-17(20)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGMWJZILIDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)



![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)
![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)

![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)
![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)
